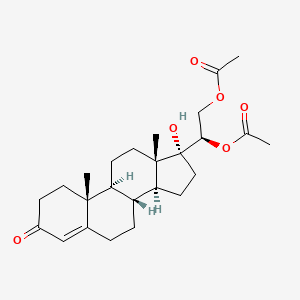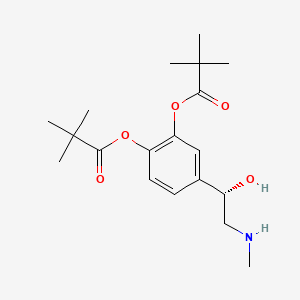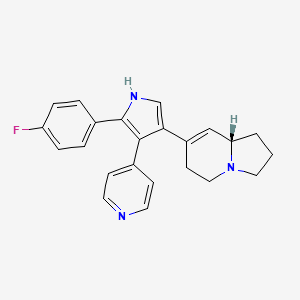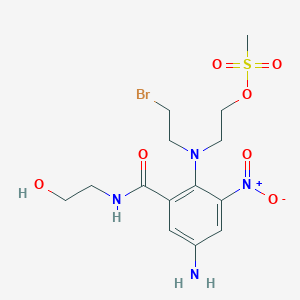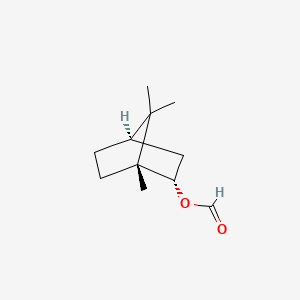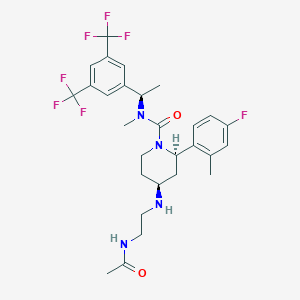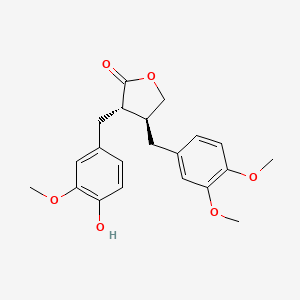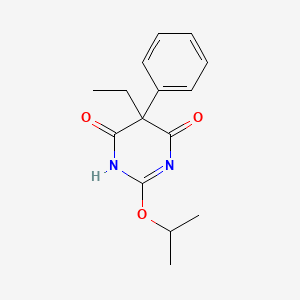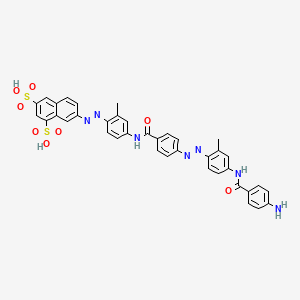
7-((4-(p-((4-(p-Aminobenzamido)-o-tolyl)azo)benzamido)-o-tolyl)azo)-1,3-naphthalenedisulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((4-(p-((4-(p-Aminobenzamido)-o-tolyl)azo)benzamido)-o-tolyl)azo)-1,3-naphthalenedisulfonic acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-(p-((4-(p-Aminobenzamido)-o-tolyl)azo)benzamido)-o-tolyl)azo)-1,3-naphthalenedisulfonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes diazotization reactions, where aromatic amines are converted into diazonium salts, followed by coupling reactions with other aromatic compounds. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity. The final product is often purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
7-((4-(p-((4-(p-Aminobenzamido)-o-tolyl)azo)benzamido)-o-tolyl)azo)-1,3-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions vary depending on the type of substitution, but typically involve acidic or basic environments and specific catalysts.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
7-((4-(p-((4-(p-Aminobenzamido)-o-tolyl)azo)benzamido)-o-tolyl)azo)-1,3-naphthalenedisulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
Industry: Widely used in textile dyeing, ink manufacturing, and as a colorant in plastics and other materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure, particularly the azo bonds and aromatic rings, plays a crucial role in this process. In biological systems, the compound can interact with proteins and other biomolecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Known for its use in organic synthesis and as a precursor for various compounds.
Amino acids and related compounds: Used in various biochemical applications and known for their reactivity with specific reagents.
Uniqueness
7-((4-(p-((4-(p-Aminobenzamido)-o-tolyl)azo)benzamido)-o-tolyl)azo)-1,3-naphthalenedisulfonic acid is unique due to its complex structure and intense coloration, making it highly valuable in applications requiring stable and vibrant dyes. Its ability to undergo various chemical reactions also adds to its versatility in scientific research and industrial applications.
Properties
CAS No. |
71033-07-3 |
|---|---|
Molecular Formula |
C38H31N7O8S2 |
Molecular Weight |
777.8 g/mol |
IUPAC Name |
7-[[4-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]diazenyl]benzoyl]amino]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C38H31N7O8S2/c1-22-17-29(40-37(46)24-3-8-27(39)9-4-24)13-15-34(22)44-42-28-10-5-25(6-11-28)38(47)41-30-14-16-35(23(2)18-30)45-43-31-12-7-26-19-32(54(48,49)50)21-36(33(26)20-31)55(51,52)53/h3-21H,39H2,1-2H3,(H,40,46)(H,41,47)(H,48,49,50)(H,51,52,53) |
InChI Key |
DMGVTARMLHXIOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N)N=NC3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)O)S(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


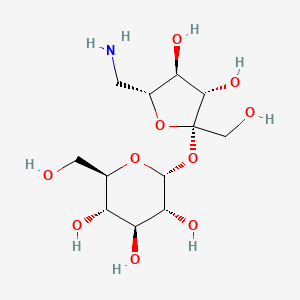
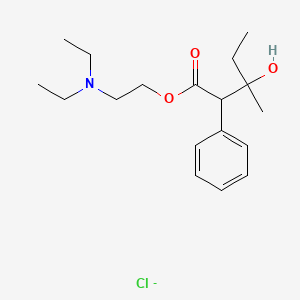
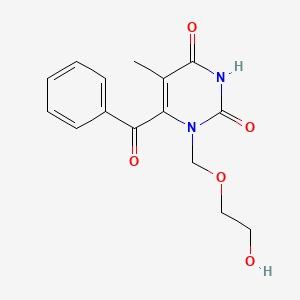
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride](/img/structure/B12784710.png)
